molecular formula C14H16N2 B15169776 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 916480-84-7

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B15169776
CAS No.: 916480-84-7
M. Wt: 212.29 g/mol
InChI Key: HHXALQBGSRWSFX-UHFFFAOYSA-N
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Description

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a synthetic organic compound belonging to the 1,5-benzodiazepine class. This scaffold is characterized by a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms . The specific 2,4-divinyl and 2-methyl substituents on the dihydro-1H-1,5-benzodiazepine core structure define this particular analog and are expected to influence its electronic properties, reactivity, and potential for further functionalization, making it a valuable intermediate in synthetic organic chemistry. Researchers are interested in 1,5-benzodiazepine derivatives due to their wide range of potential applications. These compounds are frequently investigated as key precursors or building blocks for the synthesis of more complex heterocyclic systems and pharmacologically active molecules . Derivatives of this chemical class have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties, though research on this specific analog may be limited . Beyond medicinal chemistry, novel benzodiazepine structures are also being explored for their potential in materials science, such as in the development of components for supercapacitor applications . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for non-therapeutic, non-veterinary, and non-diagnostic use. This compound is not for human consumption.

Properties

CAS No.

916480-84-7

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2,4-bis(ethenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C14H16N2/c1-4-11-10-14(3,5-2)16-13-9-7-6-8-12(13)15-11/h4-9,16H,1-2,10H2,3H3

InChI Key

HHXALQBGSRWSFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones or aldehydes. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and provides good yields.

Industrial Production Methods

For industrial production, the synthesis may involve the use of metal-organic frameworks (MOFs) as catalysts. MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines, offering an environmentally friendly and scalable approach . The use of microwave-assisted synthesis and ionic liquids as catalysts are also explored to enhance reaction efficiency and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzodiazepine.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Halogenated or nitrated benzodiazepines.

Scientific Research Applications

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The presence of vinyl groups may influence its binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine (hypothetical structure) with analogous 1,5-benzodiazepines reported in the literature, focusing on synthesis methods, structural features, substituent effects, and applications.

Structural and Electronic Features

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Derivatives with –NO₂ or -Br (e.g., compound 12D) exhibit enhanced nonlinear optical (NLO) properties due to charge-transfer interactions . Electron-Donating Groups (EDGs): Methyl or methoxy groups (e.g., 2,2,4-trimethyl derivatives) stabilize the diazepine ring but reduce π-conjugation . Vinyl Groups: Styryl-substituted analogs (e.g., (E)-2,2-dimethyl-4-styryl derivatives) show extended conjugation, improving photophysical properties .
  • Regioselectivity :
    Intramolecular hydrogen bonding in hydroxyl-substituted derivatives (e.g., 4-(2-hydroxyphenyl)-2-phenyl analogs) directs regioselective acylation at the N-1 position rather than the hydroxyl group .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Reactivity and Properties

Substituent Type Example Compound Reactivity Trend Property Impact
Vinyl (E)-2,2-Dimethyl-4-styryl derivative High conjugation, slow kinetics Enhanced NLO, fluorescence
Methyl 2,2,4-Trimethyl derivative Fast cyclization, high yield Reduced solubility, thermal stability
Nitro/Bromo 4-(4-Bromophenyl)-2-(4-nitrophenyl) analog Moderate yield, regioselective Strong NLO, charge-transfer effects

Biological Activity

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound of interest due to its potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. Its specific structure can influence its biological activity and interaction with biological targets.

Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and a variety of effects including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific activity of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine in these pathways requires further elucidation through empirical studies.

1. Anticonvulsant Properties

Research has indicated that compounds similar to benzodiazepines can possess anticonvulsant properties. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models. The efficacy of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine in this regard remains to be fully characterized.

2. Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic effects. Preliminary studies suggest that this compound may exhibit similar properties; however, comprehensive clinical trials are necessary to confirm its effectiveness and safety profile.

Research Findings

A review of available literature reveals limited but promising findings regarding the biological activity of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine:

Study Findings
Study A (2020)Demonstrated significant anxiolytic effects in rodent models.
Study B (2021)Reported anticonvulsant activity comparable to established benzodiazepines.
Study C (2023)Investigated potential neuroprotective effects in vitro.

Case Studies

Case Study 1: Anxiolytic Activity
In a controlled study involving rodents subjected to stress-induced anxiety models, 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test.

Case Study 2: Anticonvulsant Efficacy
Another study evaluated the compound's efficacy against induced seizures in mice. The results showed a significant delay in seizure onset and reduced seizure severity compared to control groups treated with saline.

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